molecular formula C9H10FNO B12816252 6-Fluoro-2-isopropylnicotinaldehyde

6-Fluoro-2-isopropylnicotinaldehyde

Cat. No.: B12816252
M. Wt: 167.18 g/mol
InChI Key: RBZNQFYQKPQBMB-UHFFFAOYSA-N
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Description

6-Fluoro-2-isopropylnicotinaldehyde is a pyridine derivative characterized by a fluorine atom at position 6, an isopropyl group at position 2, and an aldehyde functional group at position 3 of the pyridine ring. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (isopropyl) substituents, creating a unique electronic profile. The aldehyde group at position 3 enhances its reactivity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its steric and electronic properties are critical in determining its behavior in nucleophilic additions, cross-coupling reactions, and coordination chemistry.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

6-fluoro-2-propan-2-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H10FNO/c1-6(2)9-7(5-12)3-4-8(10)11-9/h3-6H,1-2H3

InChI Key

RBZNQFYQKPQBMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=N1)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-isopropylnicotinaldehyde typically involves the fluorination of 2-isopropylnicotinaldehyde. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out under mild conditions, often in the presence of a solvent like acetonitrile, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-isopropylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluoro-2-isopropylnicotinic acid.

    Reduction: 6-Fluoro-2-isopropylnicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-2-isopropylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-isopropylnicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Key Observations :

  • Aldehyde Position : The target compound’s aldehyde at position 3 contrasts with 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (aldehyde at position 4) and 6-Chloropyridine-2-carbaldehyde (aldehyde at position 2). Positional differences influence steric accessibility and electronic conjugation with the pyridine nitrogen.
  • Halogen Effects: Fluorine’s high electronegativity (vs.
  • Substituent Bulk : The isopropyl group at position 2 introduces steric hindrance absent in pyrrolidin-1-yl or unsubstituted analogs, affecting reaction kinetics and regioselectivity.

Electronic and Steric Impact

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • Fluorine at position 6 enhances ring electron-deficiency, stabilizing negative charges in intermediates. This contrasts with chlorine in , which has lower electronegativity but greater polarizability.
    • The isopropyl group (electron-donating via induction) at position 2 partially counterbalances fluorine’s electron-withdrawing effect, creating a polarized electronic environment.
  • Steric Considerations: The isopropyl group’s bulkiness at position 2 may hinder nucleophilic attacks on the aldehyde at position 3 compared to less sterically hindered analogs like 6-Chloropyridine-2-carbaldehyde .

Hypothetical Physicochemical Properties

Table 2 extrapolates properties based on structural trends:

Property This compound 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde 6-Chloropyridine-2-carbaldehyde
LogP (Lipophilicity) Moderate (isopropyl enhances lipo.) High (pyrrolidin-1-yl increases lipo.) Low (polar Cl and aldehyde)
Solubility Low in water Very low Moderate in polar solvents
Thermal Stability High (F stabilizes ring) Moderate (heterocyclic amine may decompose) Moderate (Cl less stabilizing)

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